ETA-over-ETB Binding Selectivity: BQ-123 Achieves 2,465-Fold Discrimination Compared with Bosentan's ~20-Fold Window
BQ-123 exhibits an IC₅₀ of 7.3 nM for ETA receptors versus 18 µM for ETB receptors in radioligand binding assays, yielding a 2,465-fold selectivity window [1]. In contrast, the dual antagonist bosentan shows Ki values of 4.7 nM (ETA) and 95 nM (ETB), representing only ~20-fold selectivity [2]. The ETB-selective antagonist BQ-788 displays the inverse profile: IC₅₀ 1.2 nM at ETB and 1,300 nM at ETA (~1,080-fold ETB selectivity) [3]. BQ-123's selectivity window substantially exceeds that of macitentan (ET-A IC₅₀ 0.5 nM; ET-B IC₅₀ 391 nM; ~780-fold) and ambrisentan (ETA IC₅₀ 18 nM) [2]. This degree of discrimination renders BQ-123 suitable for experiments requiring pharmacological isolation of ETA-mediated responses without concomitant ETB blockade.
| Evidence Dimension | ETA vs ETB receptor binding selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | BQ-123: ETA IC₅₀ = 7.3 nM; ETB IC₅₀ = 18,000 nM; Selectivity ratio = 2,465-fold |
| Comparator Or Baseline | Bosentan: ETA Ki = 4.7 nM, ETB Ki = 95 nM, ~20-fold; BQ-788: ETB IC₅₀ = 1.2 nM, ETA IC₅₀ = 1,300 nM, ~1,080-fold (inverse); Macitentan: ETA IC₅₀ = 0.5 nM, ETB IC₅₀ = 391 nM, ~780-fold |
| Quantified Difference | BQ-123 ETA/ETB selectivity is 123-fold greater than bosentan; BQ-123 and BQ-788 have reciprocal selectivity profiles |
| Conditions | [¹²⁵I]ET-1 radioligand competitive binding assays on porcine aortic vascular smooth muscle cells (ETA) and cerebellar membranes (ETB); bosentan and macitentan data from human recombinant receptors |
Why This Matters
BQ-123 TFA is the preferred tool when experimental objectives require selective ETA blockade without confounding ETB-mediated vasodilatory or clearance effects — a property not matched by dual antagonists or inverse-selectivity compounds.
- [1] Ihara M, Ishikawa K, Fukuroda T, et al. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor. J Cardiovasc Pharmacol. 1992;20 Suppl 12:S11-4. PMID: 1282942. View Source
- [2] Selleck Chemicals. Endothelin Receptor antagonist product comparison table — Bosentan (Ki: ET-A 4.7 nM, ET-B 95 nM); Macitentan (IC₅₀: ET-A 0.5 nM, ET-B 391 nM); Ambrisentan (IC₅₀ ET-A 18 nM). Catalog S7883, S3051, S8051, S2097. View Source
- [3] Ishikawa K, Ihara M, Noguchi K, et al. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788. Proc Natl Acad Sci USA. 1994 May 24;91(11):4892-4896. PMID: 8197152. View Source
